6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide
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Overview
Description
6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide is a synthetic organic compound belonging to the benzoxazine family. Benzoxazines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of a chloro group, a phenyl ring, and an acetamide moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide typically involves the following steps:
Formation of the Benzoxazine Ring: This can be achieved through the reaction of an appropriate phenol derivative with formaldehyde and an amine under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The acetamide moiety can be introduced via acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the oxo group to hydroxyl using reducing agents such as sodium borohydride.
Substitution: Halogen substitution reactions using nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives.
Reduction Products: Alcohol derivatives.
Substitution Products: Compounds with substituted halogen groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of 6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, or DNA.
Pathways Involved: Inhibition of enzyme activity, modulation of receptor function, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
2-Oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide: Lacks the chloro group.
6-Methyl-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide: Contains a methyl group instead of a chloro group.
Uniqueness
6-Chloro-2-oxo-4-phenyl-2H-3,1-benzoxazine-1(4H)-acetamide is unique due to the presence of the chloro group, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
35382-75-3 |
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Molecular Formula |
C16H13ClN2O3 |
Molecular Weight |
316.74 g/mol |
IUPAC Name |
2-(6-chloro-2-oxo-4-phenyl-4H-3,1-benzoxazin-1-yl)acetamide |
InChI |
InChI=1S/C16H13ClN2O3/c17-11-6-7-13-12(8-11)15(10-4-2-1-3-5-10)22-16(21)19(13)9-14(18)20/h1-8,15H,9H2,(H2,18,20) |
InChI Key |
WJEHXPYVLUZSBV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)N(C(=O)O2)CC(=O)N |
Origin of Product |
United States |
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